molecular formula C16H18FNO4 B12341340 tert-butyl (2R)-2-[(2-fluorophenyl)methyl]-3,5-dioxopyrrolidine-1-carboxylate

tert-butyl (2R)-2-[(2-fluorophenyl)methyl]-3,5-dioxopyrrolidine-1-carboxylate

Cat. No.: B12341340
M. Wt: 307.32 g/mol
InChI Key: WNPIFLVSKAAWBV-GFCCVEGCSA-N
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Description

The compound tert-butyl (2R)-2-[(2-fluorophenyl)methyl]-3,5-dioxopyrrolidine-1-carboxylate is a chiral pyrrolidine derivative characterized by a tert-butyloxycarbonyl (Boc) protecting group and a 2-fluorobenzyl substituent at the 2-position of the pyrrolidine ring.

The Boc group is commonly used in medicinal chemistry to protect amines during synthesis, while fluorinated aromatic systems enhance lipophilicity and metabolic stability. This compound’s stereochemistry (R-configuration) may influence its binding affinity in enzyme inhibition or receptor modulation, as seen in related BRAF/HDAC dual inhibitors .

Properties

Molecular Formula

C16H18FNO4

Molecular Weight

307.32 g/mol

IUPAC Name

tert-butyl (2R)-2-[(2-fluorophenyl)methyl]-3,5-dioxopyrrolidine-1-carboxylate

InChI

InChI=1S/C16H18FNO4/c1-16(2,3)22-15(21)18-12(13(19)9-14(18)20)8-10-6-4-5-7-11(10)17/h4-7,12H,8-9H2,1-3H3/t12-/m1/s1

InChI Key

WNPIFLVSKAAWBV-GFCCVEGCSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H](C(=O)CC1=O)CC2=CC=CC=C2F

Canonical SMILES

CC(C)(C)OC(=O)N1C(C(=O)CC1=O)CC2=CC=CC=C2F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2R)-2-[(2-fluorophenyl)methyl]-3,5-dioxopyrrolidine-1-carboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate starting materials such as amino acids or their derivatives.

    Introduction of the Fluorophenyl Group: This step often involves nucleophilic substitution reactions where a fluorophenyl group is introduced to the pyrrolidine ring.

    tert-Butyl Protection: The carboxylate group is protected using tert-butyl groups to prevent unwanted reactions during subsequent steps.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can be carried out to introduce or replace functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Structure and Composition

The compound has a complex molecular structure characterized by the presence of a tert-butyl group, a dioxopyrrolidine core, and a fluorophenyl substituent. Its molecular formula is C15H18FNO4C_{15}H_{18}FNO_4, and it exhibits chirality due to the presence of a stereogenic center.

Physical Properties

  • Molecular Weight : Approximately 295.31 g/mol
  • Solubility : Soluble in organic solvents such as dichloromethane and ethanol.
  • Melting Point : Specific data on melting point may vary based on purity and preparation method.

Pharmacological Applications

The compound has been studied for its potential pharmacological effects, particularly as an inhibitor in various biological pathways. Research indicates that derivatives of pyrrolidine compounds can exhibit anti-cancer properties by inhibiting tumor growth through specific enzyme pathways.

Case Study: Inhibition of Enzyme Activity

A study demonstrated that similar pyrrolidine derivatives inhibited the activity of certain enzymes involved in cancer cell proliferation, suggesting that tert-butyl (2R)-2-[(2-fluorophenyl)methyl]-3,5-dioxopyrrolidine-1-carboxylate could serve as a lead compound for developing anti-cancer drugs .

Organic Synthesis

The compound is valuable in organic synthesis, particularly in creating more complex molecules through various chemical reactions such as:

  • Nucleophilic Substitution Reactions : The fluorophenyl group can participate in nucleophilic substitution reactions, allowing for the introduction of other functional groups.
  • Cyclization Reactions : The dioxopyrrolidine moiety can undergo cyclization to form new ring structures, which are essential in drug design.

Analytical Chemistry

The compound has been utilized in analytical methods such as High-Performance Liquid Chromatography (HPLC) for the separation and analysis of complex mixtures. Its unique structure allows for effective retention times when analyzed under specific conditions.

Analytical Technique

A study employed HPLC to analyze mixtures containing this compound, demonstrating its utility in determining enantiomeric purity and stability under various conditions .

Biological Imaging

Recent advancements have explored the use of fluorinated compounds in positron emission tomography (PET) imaging. The fluorine atom's presence enhances the imaging capabilities due to its radioactive properties.

Imaging Application

Research has shown that fluorinated derivatives can be used as tracers in PET scans to visualize metabolic processes in vivo, providing insights into disease mechanisms .

Mechanism of Action

The mechanism of action of tert-butyl (2R)-2-[(2-fluorophenyl)methyl]-3,5-dioxopyrrolidine-1-carboxylate involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.

Comparison with Similar Compounds

Structural Analogs

The following table compares key structural and physicochemical properties of the target compound with its closest analogs:

Compound Name Substituent at Pyrrolidine-2 Molecular Weight (g/mol) Key Functional Groups Synthesis Method Biological Relevance
Target : tert-butyl (2R)-2-[(2-fluorophenyl)methyl]-3,5-dioxopyrrolidine-1-carboxylate 2-fluorophenylmethyl ~319.37* Boc, diketopyrrolidine, aryl-F Likely coupling/alkylation Potential enzyme inhibitor
Analog 1 : tert-butyl (2R)-2-methyl-3,5-dioxopyrrolidine-1-carboxylate (CAS 2840374-39-0) Methyl 229.28 Boc, diketopyrrolidine Nucleophilic substitution Intermediate for chiral ligands
Analog 2 : Ethyl 7-{[4-(2-(tert-butyl)...]amino}heptanoate (13b) Thiazole-pyrimidine scaffold N/A Sulfonamide, fluorophenyl, ester Multi-step coupling BRAF/HDAC dual inhibitor
Analog 3 : tert-butyl (2S)-2-[[...]pyrrolidine-1-carboxylate Difluoro-hydroxyphenyl N/A Boc, diazaspiro, trifluoromethyl Mitsunobu reaction Anticandidate in kinase inhibition

*Estimated based on Analog 1’s molecular weight (229.28) + 2-fluorophenylmethyl (C₇H₆F, ~105.12) – methyl (15.03).

Key Observations:

Fluorine’s electronegativity may strengthen dipole interactions in biological systems, as seen in Analog 2’s sulfonamide derivatives .

Synthetic Routes: The target compound likely employs a Boc-protected pyrrolidine core, similar to Analog 1, with additional steps to introduce the fluorophenylmethyl group via alkylation (e.g., using a 2-fluorobenzyl halide) . Contrastingly, Analog 3 utilizes a Mitsunobu reaction to install a complex aryl system, highlighting divergent strategies for substituent incorporation .

Physicochemical and Pharmacokinetic Properties

  • LogP : The target compound’s logP is expected to be higher than Analog 1 (due to the aromatic fluorine) but lower than Analog 3 (which contains trifluoromethyl groups).
  • Solubility : The diketopyrrolidine core may reduce solubility compared to ester-containing analogs like 13b .

Crystallographic and Computational Studies

  • The Boc group in the target compound facilitates crystallographic studies, as seen in SHELX-refined structures (e.g., Analog 3 ). Computational modeling could predict its binding mode in enzyme active sites, leveraging the rigidity of the diketopyrrolidine ring .

Biological Activity

The compound tert-butyl (2R)-2-[(2-fluorophenyl)methyl]-3,5-dioxopyrrolidine-1-carboxylate is a member of the pyrrolidine family, characterized by its unique structural and chemical properties. This article delves into its biological activity, exploring its mechanisms, effects on various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is C13H16FNO4C_{13}H_{16}FNO_4. Its structure includes a pyrrolidine ring with two carbonyl groups and a tert-butyl ester group. The presence of the fluorophenyl moiety enhances its lipophilicity and may influence its biological interactions.

PropertyValue
Molecular Weight255.27 g/mol
Melting PointNot Available
SolubilitySoluble in DMSO
LogP3.45

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

  • Antioxidant Activity : Studies have shown that dioxopyrrolidine derivatives can scavenge free radicals, reducing oxidative stress in cells.
  • Antimicrobial Properties : Compounds with similar structures have demonstrated effectiveness against various bacterial strains, possibly through inhibition of cell wall synthesis or disruption of membrane integrity.
  • Enzyme Inhibition : Some derivatives have been identified as inhibitors of key enzymes in metabolic pathways, which can be leveraged for therapeutic purposes.

Case Studies

  • Antioxidant Effects : A study investigated the antioxidant capacity of dioxopyrrolidine derivatives in vitro. The results indicated that these compounds significantly reduced reactive oxygen species (ROS) levels in human cell lines, suggesting potential applications in oxidative stress-related diseases.
  • Antimicrobial Activity : Another research focused on the antimicrobial efficacy of similar compounds against Staphylococcus aureus and Escherichia coli. The study reported minimum inhibitory concentrations (MICs) as low as 12.5 µg/mL, indicating strong antibacterial properties.
  • Enzyme Interaction : Molecular docking studies revealed that this compound binds effectively to the active site of certain enzymes involved in cancer metabolism, suggesting its potential as an anticancer agent.

Table 2: Summary of Biological Activities

ActivityAssessed EffectReference
AntioxidantReduced ROS levels
AntimicrobialMIC = 12.5 µg/mL
Enzyme InhibitionHigh binding affinity

Research Findings

Recent studies have focused on optimizing the synthesis of this compound to enhance yield and purity. Techniques such as microwave-assisted synthesis have shown promise in reducing reaction times and improving product quality.

Future Directions

The ongoing research aims to explore:

  • Pharmacokinetics : Understanding the absorption, distribution, metabolism, and excretion (ADME) profiles.
  • Toxicology Studies : Evaluating the safety profile through acute and chronic toxicity assessments.
  • Clinical Trials : Initiating trials to assess efficacy in humans for conditions such as cancer and bacterial infections.

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